molecular formula C3H12B3N3 B14738263 Borazine, 2,4,6-trimethyl- CAS No. 5314-85-2

Borazine, 2,4,6-trimethyl-

Cat. No.: B14738263
CAS No.: 5314-85-2
M. Wt: 122.6 g/mol
InChI Key: DXFJPBGUYITLMJ-UHFFFAOYSA-N
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Description

Borazine, 2,4,6-trimethyl-, also known as B,B,B-trimethylborazine, is an inorganic compound with the chemical formula C₃H₁₂B₃N₃. It is a derivative of borazine, where three hydrogen atoms are replaced by methyl groups. This compound is known for its unique structure and properties, which make it an interesting subject of study in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

Borazine, 2,4,6-trimethyl-, can be synthesized through several methods. One common method involves the reaction of diborane (B₂H₆) with ammonia (NH₃) at high temperatures (250-300°C). This reaction produces borazine, which can then be methylated to form 2,4,6-trimethylborazine .

Another method involves the use of sodium borohydride (NaBH₄) and ammonium sulfate ((NH₄)₂SO₄). This reaction also produces borazine, which can be further methylated .

Industrial Production Methods

Industrial production of borazine, 2,4,6-trimethyl-, typically involves large-scale synthesis using the aforementioned methods. The reactions are carried out in controlled environments to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Borazine, 2,4,6-trimethyl-, undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and various halides for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce boron-nitrogen oxides, while substitution reactions can yield a variety of functionalized borazine derivatives .

Mechanism of Action

The mechanism by which borazine, 2,4,6-trimethyl-, exerts its effects involves interactions with molecular targets and pathways. The boron atoms in the compound can act as Lewis acids, while the nitrogen atoms can act as Lewis bases. This dual functionality allows the compound to participate in a variety of chemical reactions, forming stable complexes with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Borazine, 2,4,6-trimethyl-, is unique due to the presence of methyl groups, which enhance its stability and reactivity compared to the parent borazine. This makes it a valuable compound for various applications in chemistry and materials science .

Properties

CAS No.

5314-85-2

Molecular Formula

C3H12B3N3

Molecular Weight

122.6 g/mol

IUPAC Name

2,4,6-trimethyl-1,3,5,2,4,6-triazatriborinane

InChI

InChI=1S/C3H12B3N3/c1-4-7-5(2)9-6(3)8-4/h7-9H,1-3H3

InChI Key

DXFJPBGUYITLMJ-UHFFFAOYSA-N

Canonical SMILES

B1(NB(NB(N1)C)C)C

Origin of Product

United States

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